![molecular formula C16H20N2O2S B14332390 N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide CAS No. 98288-13-2](/img/structure/B14332390.png)
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzopyran core, which is a common structural motif in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group is introduced by reacting the benzopyran derivative with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbothioamide group, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives of the benzopyran core.
Substitution: Various substituted carbothioamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacophores, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptor proteins or ion channels, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and biological activity.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbamide: Features a carbamide group, which may alter its pharmacokinetic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.
Propriétés
Numéro CAS |
98288-13-2 |
|---|---|
Formule moléculaire |
C16H20N2O2S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carbothioamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)10-9-17-15(21)13-11-12-7-5-6-8-14(12)20-16(13)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21) |
Clé InChI |
VZOGLOHZTUMREE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



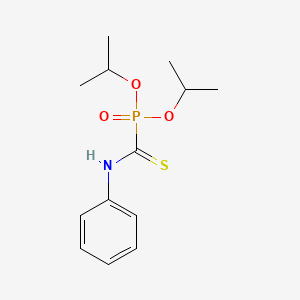
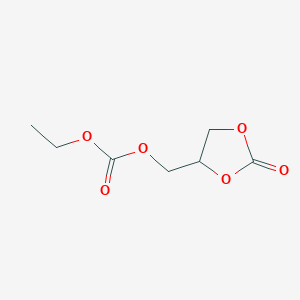

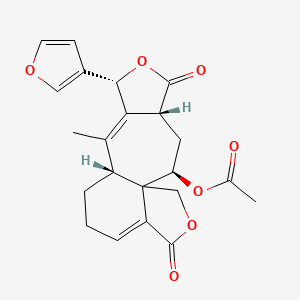
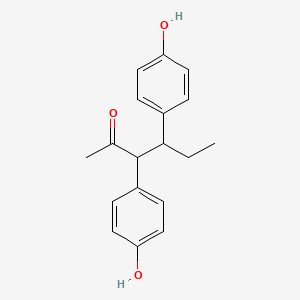
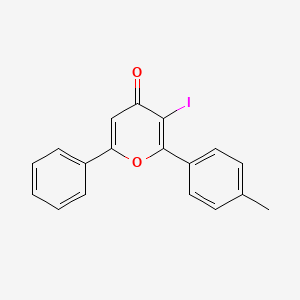
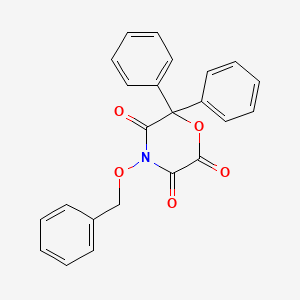

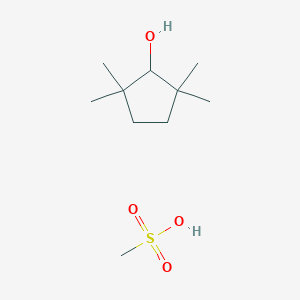

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

